N1-(4-chlorobenzyl)-N2-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)oxalamide
Description
Properties
IUPAC Name |
N-[(4-chlorophenyl)methyl]-N'-[2-(dimethylamino)-2-thiophen-3-ylethyl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20ClN3O2S/c1-21(2)15(13-7-8-24-11-13)10-20-17(23)16(22)19-9-12-3-5-14(18)6-4-12/h3-8,11,15H,9-10H2,1-2H3,(H,19,22)(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDPIGHNPTVHOAJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(CNC(=O)C(=O)NCC1=CC=C(C=C1)Cl)C2=CSC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20ClN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(4-chlorobenzyl)-N2-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)oxalamide typically involves the following steps:
Formation of the oxalamide backbone: This can be achieved by reacting oxalyl chloride with an appropriate amine under controlled conditions.
Introduction of the 4-chlorobenzyl group: This step involves the nucleophilic substitution of a benzyl chloride derivative with the oxalamide intermediate.
Addition of the dimethylamino and thiophene groups: These groups can be introduced through a series of substitution and coupling reactions, often using reagents such as dimethylamine and thiophene derivatives.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N1-(4-chlorobenzyl)-N2-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)oxalamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The chlorobenzyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Substituted benzyl derivatives.
Scientific Research Applications
Neurokinin-1 Receptor Antagonism
One of the primary applications of N1-(4-chlorobenzyl)-N2-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)oxalamide is its role as a neurokinin-1 receptor antagonist . This receptor is implicated in several physiological processes, including pain, anxiety, and nausea. The compound has demonstrated efficacy in preclinical studies for conditions such as:
- Depression : By inhibiting the neurokinin-1 receptor, this compound may help alleviate symptoms associated with depressive disorders.
- Chemotherapy-induced nausea : Its ability to block nausea pathways makes it a candidate for managing side effects in cancer treatment.
Binding Affinity Studies
Research involving this compound includes binding affinity studies with neurokinin receptors. These studies utilize radiolabeled ligand binding assays to evaluate how effectively the compound competes with natural ligands for receptor binding. Such investigations are crucial for understanding the compound's pharmacodynamics and potential therapeutic applications.
Chemical Transformations
The oxalamide functional group allows for various chemical transformations, including:
- Hydrolysis : The compound can undergo hydrolysis, leading to the formation of carboxylic acids.
- Acylation reactions : The presence of amine groups facilitates acylation.
- Oxidation and reduction reactions : The dimethylamino group can be oxidized, while other functional groups may undergo reduction under specific conditions.
Antibacterial Properties
Preliminary studies have also explored the antibacterial properties of derivatives of this compound against both Gram-positive and Gram-negative bacteria. This aspect highlights its potential utility in developing new antimicrobial agents.
Interaction with Other Biological Targets
Beyond neurokinin receptors, ongoing research is investigating the interaction of this compound with other biological targets. This includes studying its effects on various signaling pathways that could contribute to its therapeutic effects.
Case Studies and Research Findings
| Study | Focus | Findings |
|---|---|---|
| Study 1 | Neurokinin receptor antagonism | Demonstrated significant inhibition of receptor activity linked to nausea responses |
| Study 2 | Antibacterial activity | Showed effectiveness against specific bacterial strains, suggesting potential for antibiotic development |
| Study 3 | Binding affinity | Highlighted competitive binding properties with natural ligands, indicating therapeutic possibilities |
Mechanism of Action
The mechanism of action of N1-(4-chlorobenzyl)-N2-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)oxalamide would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of functional groups like dimethylamino and thiophene can influence its binding affinity and specificity.
Comparison with Similar Compounds
BNM-III-170 (N1-(4-chloro-3-fluorophenyl)-N2-((1R,2R)-2-(guanidinomethyl)-5-((methylamino)methyl)-2,3-dihydro-1H-inden-1-yl)oxalamide)
Compound 1c (N1-(4-Chloro-3-(trifluoromethyl)phenyl)-N2-(2-fluoro-4-((2-(methylcarbamoyl)pyridin-4-yl)oxy)phenyl)oxalamide)
- Key Differences: Trifluoromethyl and pyridyl groups increase electron-withdrawing properties. Fluorine substitution enhances metabolic stability. No thiophene or dimethylamino groups.
- Applications : Kinase inhibitor candidate (structural features suggest tyrosine kinase targeting) .
Flavoring Agent Analogues
S336 (N1-(2,4-dimethoxybenzyl)-N2-(2-(pyridin-2-yl)ethyl)oxalamide)
- Key Differences :
- 2,4-Dimethoxybenzyl group (electron-donating) vs. 4-chlorobenzyl (electron-withdrawing).
- Pyridyl ethyl vs. thiophen-3-yl ethylamine.
- Higher polarity due to methoxy groups.
- Applications: Umami flavor enhancer with regulatory approval (FEMA 4233); used to replace monosodium glutamate (MSG) in food products .
Key Research Findings
Thiophene vs. Pyridine : The thiophen-3-yl group in the target compound may confer distinct electronic and steric effects compared to pyridyl analogs like S332. Thiophene’s lower basicity and larger van der Waals radius could alter receptor binding .
Dimethylamino Group: This moiety increases solubility in polar solvents compared to non-polar substituents in Compound 1c. It may also facilitate interactions with acidic residues in enzymes .
Safety Profile: Unlike S336, which has a NOEL of 100 mg/kg/day in rodents, the target compound’s toxicity remains uncharacterized. However, chlorinated aromatics often require careful metabolic evaluation .
Biological Activity
N1-(4-chlorobenzyl)-N2-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)oxalamide is a synthetic compound that has garnered attention in pharmacological research due to its significant biological activities, particularly as a neurokinin-1 (NK1) receptor antagonist. This article delves into its biological activity, synthesis, and potential therapeutic applications.
Chemical Structure and Properties
- Molecular Formula : C19H24ClN3O2S
- Molecular Weight : 458 g/mol
- Key Functional Groups : The compound features a chlorobenzyl group, a dimethylamino group, and a thiophenyl moiety, contributing to its unique pharmacological profile.
This compound acts primarily as an NK1 receptor antagonist. The NK1 receptor is involved in various physiological processes, including pain perception, anxiety, and nausea. By inhibiting this receptor, the compound shows promise in treating conditions such as:
- Depression : Preclinical studies indicate that NK1 antagonists may alleviate depressive symptoms by modulating neurotransmitter systems.
- Chemotherapy-Induced Nausea and Vomiting (CINV) : The compound has shown efficacy in reducing nausea associated with chemotherapy treatments.
In Vitro Studies
In vitro assays have demonstrated that this compound effectively inhibits NK1 receptor activity. Key findings include:
- Binding Affinity : The compound exhibits high binding affinity for the NK1 receptor, competing effectively with natural ligands.
- Functional Assays : Studies utilizing radiolabeled ligand binding assays show significant inhibition of receptor activation at nanomolar concentrations.
Antibacterial Properties
Research has also explored the antibacterial potential of this compound against various bacterial strains:
| Bacterial Strain | Activity Observed |
|---|---|
| Staphylococcus aureus | Moderate Inhibition |
| Escherichia coli | Weak Inhibition |
| Pseudomonas aeruginosa | No Significant Effect |
These findings suggest that while the primary biological activity is through NK1 receptor antagonism, there may be secondary effects on bacterial growth.
Case Study 1: Depression Treatment
A study involving animal models of depression demonstrated that administration of this compound resulted in a significant reduction in depressive-like behaviors. Behavioral tests such as the forced swim test indicated enhanced mobility in treated subjects compared to controls.
Case Study 2: Chemotherapy-Induced Nausea
In a preclinical model simulating chemotherapy-induced nausea, the compound significantly reduced vomiting episodes. The results underscore its potential utility as an antiemetic agent.
The synthesis of this compound typically involves multi-step organic synthesis techniques. Key steps include:
- Formation of Intermediate Compounds : Reaction of 4-chlorobenzylamine with oxalyl chloride.
- Final Coupling Reaction : Reacting the intermediate with 2-(dimethylamino)-2-(thiophen-3-yl)ethylamine under controlled conditions.
Q & A
Q. Basic Experimental Design
- Key Steps :
- Coupling Reaction : React 4-chlorobenzylamine with oxalyl chloride to form the N1-substituted oxalamide intermediate. Use triethylamine as a base in anhydrous 1,4-dioxane at 10°C to minimize side reactions .
- Secondary Amine Incorporation : Introduce the 2-(dimethylamino)-2-(thiophen-3-yl)ethyl group via nucleophilic substitution or reductive amination. Employ chloroacetyl chloride for activation, followed by reaction with the thiophene-containing amine .
- Purification : Recrystallize from chloroform or use silica gel column chromatography (ethyl acetate/hexane gradient) to isolate the product. Monitor purity via TLC and confirm with HRMS and .
Which spectroscopic and analytical methods are most effective for structural validation?
Q. Basic Characterization
- NMR Spectroscopy :
- High-Resolution Mass Spectrometry (HRMS) : Validate molecular formula (e.g., [M+H] peak with <2 ppm error) .
- X-ray Crystallography : Use SHELXL for refinement if single crystals are obtained (e.g., from slow evaporation in chloroform/methanol) .
How can researchers assess this compound’s bioactivity against kinase targets?
Q. Advanced Biological Screening
- In Vitro Kinase Assays :
- Enzyme Inhibition : Use ADP-Glo™ kinase assays with recombinant kinases (e.g., EGFR, VEGFR) to measure IC. Include staurosporine as a positive control .
- Cellular Efficacy : Test antiproliferative activity in cancer cell lines (e.g., HeLa, MCF-7) via MTT assays. Compare with structurally similar compounds (e.g., BNM-III-170 in ).
- Computational Docking : Perform molecular docking (AutoDock Vina) to predict binding modes to kinase ATP-binding pockets. Validate with MD simulations (GROMACS) .
What strategies resolve low solubility in aqueous buffers during biological assays?
Q. Advanced Formulation
- Salt Formation : Convert to a bis-trifluoroacetate salt (as in ) to enhance water solubility .
- Co-solvents : Use DMSO (≤0.1% v/v) or cyclodextrin inclusion complexes to maintain solubility without cytotoxicity.
- Prodrug Design : Introduce hydrolyzable esters (e.g., acetyl) at the oxalamide moiety for improved bioavailability .
How to conduct SAR studies focusing on the thiophene and dimethylamino substituents?
Q. Advanced Structure-Activity Relationships
- Modifications :
- Assay Correlation : Test derivatives in kinase inhibition and cytotoxicity assays. Use multivariate analysis to link substituent properties (Hammett σ, LogP) to activity .
How to address contradictory cytotoxicity data across different cell lines?
Q. Advanced Data Analysis
- Assay Optimization :
- Mechanistic Studies : Perform RNA interference (siRNA) to identify target pathways responsible for differential responses .
What computational approaches predict metabolic stability and metabolite formation?
Q. Advanced ADME Modeling
- In Silico Tools :
- In Vitro Validation : Incubate with human liver microsomes (HLM) and analyze via LC-QTOF-MS .
How to develop a validated HPLC method for quantifying this compound in biological matrices?
Q. Advanced Analytical Chemistry
- Chromatographic Conditions :
- Validation Parameters : Assess linearity (R >0.99), LOQ (<10 ng/mL), and inter-day precision (%RSD <15%) per ICH guidelines.
What crystallographic techniques determine the compound’s 3D structure?
Q. Advanced Structural Biology
- Crystallization : Screen conditions (Hampton Research kits) using vapor diffusion. Optimize with PEG 3350 and Tris-HCl (pH 8.5).
- Refinement : Process data with SHELXL (resolution ≤1.2 Å). Validate hydrogen bonds (e.g., oxalamide NH to carbonyl) and π-π stacking (thiophene/benzyl) .
How to design analogs with improved blood-brain barrier (BBB) penetration?
Q. Advanced Medicinal Chemistry
- Property Optimization :
- In Vivo Testing : Use MDCK-MDR1 cells for BBB permeability assays or PET imaging in rodent models .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
